molecular formula C20H14S B188995 Di(1-naphthyl)sulfide CAS No. 607-53-4

Di(1-naphthyl)sulfide

Cat. No. B188995
CAS RN: 607-53-4
M. Wt: 286.4 g/mol
InChI Key: QLAWAFBTLLCIIM-UHFFFAOYSA-N
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Patent
US04010210

Procedure details

By a procedure similar to that described in Example 14, hydrogen sulphide is passed into 20 g (0.1 mole) of molten 1-bromonaphthalene at a temperature of 220°-230° C for seven hours to obtain by distillation in vacuum (1 mm Hg) 7.5 g (52 percent by weight) of di(1-naphthyl)sulphide. The conversion is 82.5 percent by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
molten
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH2:1].Br[C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1>>[C:3]1([S:1][C:11]2[C:12]3[C:7](=[CH:6][CH:5]=[CH:4][CH:3]=3)[CH:8]=[CH:9][CH:10]=2)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S
Step Two
Name
molten
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=CC2=CC=CC=C12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC2=CC=CC=C12)SC1=CC=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 7.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.